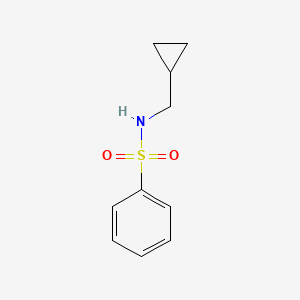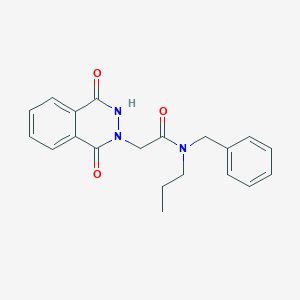![molecular formula C13H16N4O B7538404 1-Methyl-1-[(1-methylpyrazol-4-yl)methyl]-3-phenylurea](/img/structure/B7538404.png)
1-Methyl-1-[(1-methylpyrazol-4-yl)methyl]-3-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-1-[(1-methylpyrazol-4-yl)methyl]-3-phenylurea, also known as MPMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPMP is a small molecule that belongs to the class of urea derivatives and has a molecular formula of C15H16N4O.
Aplicaciones Científicas De Investigación
1-Methyl-1-[(1-methylpyrazol-4-yl)methyl]-3-phenylurea has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of 1-Methyl-1-[(1-methylpyrazol-4-yl)methyl]-3-phenylurea is its use as a ligand in the design of metal complexes for catalytic reactions. 1-Methyl-1-[(1-methylpyrazol-4-yl)methyl]-3-phenylurea has been shown to form stable complexes with metals such as ruthenium, palladium, and rhodium, which can be used in catalytic reactions for the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of 1-Methyl-1-[(1-methylpyrazol-4-yl)methyl]-3-phenylurea is not fully understood, but it is believed to act as a chelating ligand, forming stable complexes with metals. These metal complexes can then undergo various reactions, such as oxidative addition, reductive elimination, and insertion reactions, leading to the synthesis of organic compounds.
Biochemical and Physiological Effects
1-Methyl-1-[(1-methylpyrazol-4-yl)methyl]-3-phenylurea has not been extensively studied for its biochemical and physiological effects. However, studies have shown that 1-Methyl-1-[(1-methylpyrazol-4-yl)methyl]-3-phenylurea is not toxic to cells and does not cause any significant changes in cell viability or proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-Methyl-1-[(1-methylpyrazol-4-yl)methyl]-3-phenylurea in lab experiments is its high purity and good yield. Additionally, 1-Methyl-1-[(1-methylpyrazol-4-yl)methyl]-3-phenylurea can form stable complexes with metals, which can be used in catalytic reactions for the synthesis of various organic compounds. However, one of the limitations of using 1-Methyl-1-[(1-methylpyrazol-4-yl)methyl]-3-phenylurea is its high cost, which may limit its use in large scale experiments.
Direcciones Futuras
There are several future directions for the study of 1-Methyl-1-[(1-methylpyrazol-4-yl)methyl]-3-phenylurea. One area of research could be the design of new metal complexes using 1-Methyl-1-[(1-methylpyrazol-4-yl)methyl]-3-phenylurea as a ligand for catalytic reactions. Additionally, the biochemical and physiological effects of 1-Methyl-1-[(1-methylpyrazol-4-yl)methyl]-3-phenylurea could be further studied to determine its potential applications in the field of medicine. Another area of research could be the development of new synthesis methods for 1-Methyl-1-[(1-methylpyrazol-4-yl)methyl]-3-phenylurea that are more cost-effective and environmentally friendly.
Conclusion
In conclusion, 1-Methyl-1-[(1-methylpyrazol-4-yl)methyl]-3-phenylurea is a small molecule that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of 1-Methyl-1-[(1-methylpyrazol-4-yl)methyl]-3-phenylurea involves the reaction of 1-methylpyrazole-4-carboxylic acid with phenyl isocyanate in the presence of triethylamine. 1-Methyl-1-[(1-methylpyrazol-4-yl)methyl]-3-phenylurea has been extensively studied for its potential applications as a ligand in the design of metal complexes for catalytic reactions. Its mechanism of action is believed to involve the formation of stable complexes with metals. 1-Methyl-1-[(1-methylpyrazol-4-yl)methyl]-3-phenylurea has not been extensively studied for its biochemical and physiological effects, but studies have shown that it is not toxic to cells. One of the main advantages of using 1-Methyl-1-[(1-methylpyrazol-4-yl)methyl]-3-phenylurea in lab experiments is its high purity and good yield. However, its high cost may limit its use in large scale experiments. There are several future directions for the study of 1-Methyl-1-[(1-methylpyrazol-4-yl)methyl]-3-phenylurea, including the design of new metal complexes, the study of its biochemical and physiological effects, and the development of new synthesis methods.
Métodos De Síntesis
The synthesis of 1-Methyl-1-[(1-methylpyrazol-4-yl)methyl]-3-phenylurea involves the reaction of 1-methylpyrazole-4-carboxylic acid with phenyl isocyanate in the presence of triethylamine. The resulting product is then treated with methyl iodide to produce 1-Methyl-1-[(1-methylpyrazol-4-yl)methyl]-3-phenylurea. This method yields a high purity product with a good yield.
Propiedades
IUPAC Name |
1-methyl-1-[(1-methylpyrazol-4-yl)methyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-16(9-11-8-14-17(2)10-11)13(18)15-12-6-4-3-5-7-12/h3-8,10H,9H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBZYQCRQXYRLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN(C)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1-[(1-methylpyrazol-4-yl)methyl]-3-phenylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B7538321.png)
![N-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-4-fluorobenzenesulfonamide](/img/structure/B7538332.png)
![3-[(2,5-Dimethylthiophen-3-yl)sulfonylamino]-4-fluorobenzoic acid](/img/structure/B7538343.png)

![2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-1-(3-methylpiperidin-1-yl)ethan-1-one](/img/structure/B7538349.png)
![N-[(1-benzylpyrazol-4-yl)methyl]-N-methyl-2-(2-oxoazepan-1-yl)acetamide](/img/structure/B7538362.png)
![4-[7-Methyl-3-(oxolan-2-ylmethylamino)imidazo[1,2-a]pyridin-2-yl]benzene-1,3-diol](/img/structure/B7538370.png)

![N-[4-(methanesulfonamido)phenyl]-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B7538376.png)
![4-{4-[(4-methoxyphenyl)amino]quinazolin-2-yl}-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B7538378.png)

![(2,4-Dimethylphenyl)-[1-(4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methanone](/img/structure/B7538380.png)
![2-(1,2-Benzoxazol-3-yl)-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethanone](/img/structure/B7538400.png)
![2-(2-Fluorophenyl)-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethanone](/img/structure/B7538402.png)